Ellagic Acid, Dihydrate

Vue d'ensemble

Description

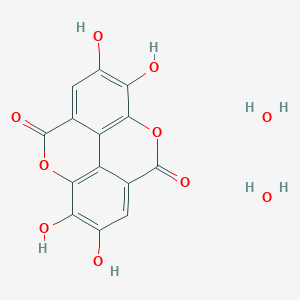

Ellagic Acid, Dihydrate is a cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties . It is also known as 4,4ʹ,5,5ʹ,6,6ʹ-Hexahydroxydiphenic Acid 2,6,2ʹ,6ʹ-Dilactone .

Synthesis Analysis

Ellagic acid is an organic heterotetracyclic compound resulting from the dimerization of gallic acid molecules by oxidative aromatic coupling with intramolecular lactonization . A practical synthesis of ellagic acid has been achieved from methyl gallate by a proposed synthetic route of five steps .Molecular Structure Analysis

Ellagic acid dihydrate forms trislinic crystals with unit cell dimensions . The empirical formula is C14H6O8 · 2H2O .Chemical Reactions Analysis

Ellagitannins (ETs), characterized by their diversity and chemical complexity, belong to the class of hydrolysable tannins that, via hydrolysis under acidic or alkaline conditions, can yield ellagic acid (EA) . The interaction of zein with bioactive molecules to become more nutritional and beneficial to human health has gained a lot of attention .Physical And Chemical Properties Analysis

Ellagic Acid, Dihydrate is a slightly beige powder . It is soluble in 1 M NaOH: 10 mg/mL and ethanol: 10 mg/mL . The molecular weight is 338.22 .Applications De Recherche Scientifique

-

Antioxidant and Chelator

- Application : Ellagic Acid (EA) and its derivatives are known antioxidants and chelators .

- Method : EA is derived from hydrolysable tannins called ellagitannins (ETs) found in angiosperms. Under acidic or alkaline conditions, ETs undergo hydrolysis to yield EA .

- Results : The antioxidant properties of EA are linked to beneficial health effects against many oxidative-linked chronic diseases, including cancer and neurodegenerative diseases .

-

Antibacterial and Antifungal

- Application : EA and its derivatives have potential antibacterial and antifungal activities .

- Method : The exact method of application varies depending on the specific bacterial or fungal strain being targeted .

- Results : While the results vary, there is increasing interest in EA’s potential as an antibacterial and antifungal agent .

-

Anti-inflammatory

- Application : EA and its derivatives may have anti-inflammatory properties .

- Method : The method of application would depend on the specific inflammatory condition being treated .

- Results : The anti-inflammatory properties of EA are currently under investigation, with promising preliminary results .

-

Inhibitor of Casein Kinase 2

-

Inhibitor of Arginine Methyltransferase CARM1

-

Inhibitor of Glutathione S-transferase

-

Antiviral

-

Hepatoprotective

-

Cardioprotective

-

Chemopreventive

-

Neuroprotective

-

Anti-diabetic

Safety And Hazards

Ellagic Acid, Dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Orientations Futures

Ellagic acid and its derivatives are drawing an increasing interest towards extensive technical and biomedical applications . The residues and industrial streams of the pulp industry have been highlighted and considered as an alluring alternative in terms of commercial exploitation . The protective effect of ellagic acid in age-associated disorders is also being investigated .

Propriétés

IUPAC Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCRIPMALGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ellagic acid dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)

![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)